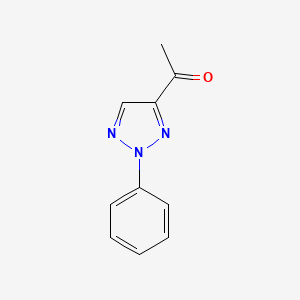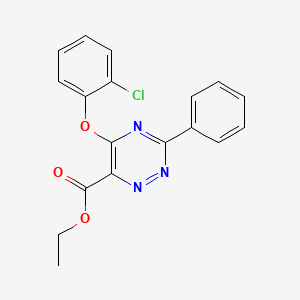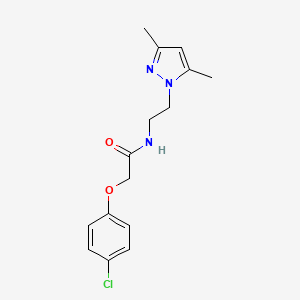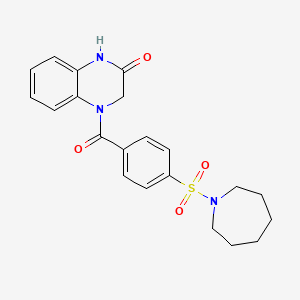![molecular formula C15H11ClN2O2S B2377973 3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole CAS No. 339015-66-6](/img/structure/B2377973.png)
3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups. It has a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound also contains a methylsulfinyl group and two phenyl rings, one of which is substituted with a chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-oxadiazole ring, the methylsulfinyl group, and the chlorophenyl groups would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The 1,2,4-oxadiazole ring, the methylsulfinyl group, and the chlorophenyl groups could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Antimicrobial Activity
Compounds similar to 3-(4-Chlorophenyl)-5-[2-(methylsulfinyl)phenyl]-1,2,4-oxadiazole have been studied for their antimicrobial properties. For instance, 3,5-diphenylchlorinated-1,2,4-oxadiazoles, including those with chlorophenyl groups, have shown antimicrobial activity and toxicity towards brine shrimp (Machado et al., 2005).
Antihypertensive Properties
Derivatives of 1,2,4-oxadiazole, such as those containing chlorophenyl groups, have been synthesized and evaluated for antihypertensive activity. Some of these compounds showed promising results in this area (Santilli & Morris, 1979).
Synthesis of Heterocyclic Compounds
The compound has been used in the synthesis of new heterocyclic compounds. These include various fused heterocyclic compounds and triazolo oxadiazoles, which are of interest in medicinal chemistry (Abbas, Hussain, & Shakir, 2017).
Hypocholesterolemic Activities
1,2,4-Oxadiazole derivatives, including those with chlorophenyl groups, have been synthesized for their hypocholesterolemic activities. Some of these compounds demonstrated considerable activity in this field (Yurugi et al., 1973).
Antimicrobial Evaluation of Mannich Bases
Mannich bases bearing 1,3,4-oxadiazoline ring systems, which can include chlorophenyl groups, have been synthesized and evaluated for their antimicrobial activities. Some compounds in this category showed promising antimicrobial properties (JagadeeshPrasad et al., 2015).
Photochemical and Photophysical Properties
1,2,4-Oxadiazoles, including chlorophenyl derivatives, have been studied for their photochemical and photophysical properties. This research is significant in the field of photochemistry and material science (Vivona et al., 1997).
Apoptosis Induction and Anticancer Potential
Certain 1,2,4-oxadiazole derivatives have been identified as apoptosis inducers and potential anticancer agents. These studies are crucial for developing new cancer treatments (Zhang et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-chlorophenyl)-5-(2-methylsulfinylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-21(19)13-5-3-2-4-12(13)15-17-14(18-20-15)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUZSLPVXJROTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2377890.png)
![1-(4-Butoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2377891.png)
![3-[(Methylamino)methyl]benzamide hydrochloride](/img/structure/B2377892.png)
![9-benzyl-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2377893.png)
![3-(3-Chlorophenyl)-1-{4-methoxy-[1,4'-bipiperidine]-1'-yl}propan-1-one](/img/structure/B2377895.png)

![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2377899.png)

![8-(4-methoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377902.png)
![1-(5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-fluorophenyl)urea](/img/structure/B2377904.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2377909.png)


